![molecular formula C18H20N2O5S B2689473 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1795300-68-3](/img/structure/B2689473.png)
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Agents
Quinoline derivatives, closely related to the chemical , have been synthesized for potential use as antimicrobial agents. These derivatives include various heterocyclic systems that exhibit significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). This highlights the compound's relevance in the development of new antimicrobial agents.
Pyrrolo-/Indolo[1,2-a]Quinolines Synthesis
A simple route for synthesizing pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides has been reported. These compounds, through a Cu(I)-catalyzed formation followed by an Ag(I)-assisted intramolecular hydroarylation, exhibit notable photophysical properties, indicating their potential in materials science and as photophysical probes (Organic letters, 2014).
Heterocyclic Compound Synthesis
The chemical's structure lends itself to the synthesis of novel heterocycles, such as furo[3,2-b]thiazine 1,1-dioxides, demonstrating its versatility in creating diverse molecular scaffolds with potential applications in pharmaceuticals and agrochemicals (Journal of Heterocyclic Chemistry, 1997).
Heterocyclic Sulfonamide Hybrids
Biological Active Sulfonamide Hybrids
Sulfonamides are crucial in medicinal chemistry, offering a range of biological activities. The compound's framework facilitates the creation of sulfonamide hybrids, enhancing antibacterial, anti-carbonic anhydrase, and antitumor activities among others. Recent advances have led to the development of two-component sulfonamide hybrids, showcasing the compound's utility in generating novel therapeutic agents (Current medicinal chemistry, 2022).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(22,15-3-2-8-25-15)11-19-26(23,24)14-9-12-4-5-16(21)20-7-6-13(10-14)17(12)20/h2-3,8-10,19,22H,4-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMYPNWUXJGGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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